Cas no 2248388-74-9 (Tert-butyl 3-amino-1-methylpyrrole-2-carboxylate)
Tert-butyl 3-amino-1-methylpyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2248388-74-9
- Tert-butyl 3-amino-1-methylpyrrole-2-carboxylate
- EN300-6510747
- tert-butyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate
-
- Inchi: 1S/C10H16N2O2/c1-10(2,3)14-9(13)8-7(11)5-6-12(8)4/h5-6H,11H2,1-4H3
- InChI Key: SLBKXDSBCXITPZ-UHFFFAOYSA-N
- SMILES: O(C(C1=C(C=CN1C)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 196.121177757g/mol
- Monoisotopic Mass: 196.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 57.2Ų
Tert-butyl 3-amino-1-methylpyrrole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6510747-0.05g |
tert-butyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
2248388-74-9 | 0.05g |
$660.0 | 2023-05-29 | ||
| Enamine | EN300-6510747-0.1g |
tert-butyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
2248388-74-9 | 0.1g |
$691.0 | 2023-05-29 | ||
| Enamine | EN300-6510747-0.25g |
tert-butyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
2248388-74-9 | 0.25g |
$723.0 | 2023-05-29 | ||
| Enamine | EN300-6510747-0.5g |
tert-butyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
2248388-74-9 | 0.5g |
$754.0 | 2023-05-29 | ||
| Enamine | EN300-6510747-1.0g |
tert-butyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
2248388-74-9 | 1g |
$785.0 | 2023-05-29 | ||
| Enamine | EN300-6510747-2.5g |
tert-butyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
2248388-74-9 | 2.5g |
$1539.0 | 2023-05-29 | ||
| Enamine | EN300-6510747-5.0g |
tert-butyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
2248388-74-9 | 5g |
$2277.0 | 2023-05-29 | ||
| Enamine | EN300-6510747-10.0g |
tert-butyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
2248388-74-9 | 10g |
$3376.0 | 2023-05-29 |
Tert-butyl 3-amino-1-methylpyrrole-2-carboxylate Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Tert-butyl 3-amino-1-methylpyrrole-2-carboxylate
Tert-butyl 3-amino-1-methylpyrrole-2-carboxylate (CAS No. 2248388-74-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Tert-butyl 3-amino-1-methylpyrrole-2-carboxylate, identified by its Chemical Abstracts Service Number (CAS No. 2248388-74-9), is a versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its pyrrole core structure functionalized with a tert-butyl ester, an amino group, and a methyl substituent, serves as a crucial building block in the synthesis of various biologically active molecules.
The pyrrole scaffold is a prominent heterocyclic ring system found in numerous natural products and pharmaceuticals, owing to its ability to engage in hydrogen bonding and π-stacking interactions. The presence of the amino group at the 3-position and the methyl group at the 1-position enhances the reactivity and adaptability of Tert-butyl 3-amino-1-methylpyrrole-2-carboxylate, making it an invaluable precursor in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrrole derivatives. The tert-butyl ester functionality provides a stable handle for further chemical modifications, such as hydrolysis to yield the corresponding carboxylic acid or transesterification to introduce other ester groups. This flexibility has enabled the synthesis of a wide array of compounds with potential applications in treating various diseases.
One of the most compelling aspects of Tert-butyl 3-amino-1-methylpyrrole-2-carboxylate is its role in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions. Enzymes such as proteases and kinases are critical mediators of numerous biological pathways, and their inhibition has emerged as a key strategy in drug design. The pyrrole core can mimic natural substrates or transition states, allowing for precise binding and inhibition. For instance, recent studies have demonstrated the utility of this compound in designing inhibitors for matrix metalloproteinases (MMPs), which are implicated in inflammation and cancer progression.
The amino group at the 3-position of Tert-butyl 3-amino-1-methylpyrrole-2-carboxylate also facilitates conjugation with other functional groups, enabling the creation of bifunctional molecules. This property has been exploited in the development of probes for biochemical assays and imaging agents. For example, researchers have utilized this intermediate to synthesize probes that can selectively label specific proteins or nucleic acids, aiding in diagnostic applications.
Another area where this compound has shown promise is in the synthesis of antiviral agents. The pyrrole scaffold is known to interact with viral proteases and polymerases, making it an attractive scaffold for drug design. In particular, derivatives of Tert-butyl 3-amino-1-methylpyrrole-2-carboxylate have been investigated as potential inhibitors against viruses such as HIV and hepatitis C. The tert-butyl ester group allows for easy modifications to optimize pharmacokinetic properties, while the amino and methyl groups contribute to binding affinity and selectivity.
The synthesis of Tert-butyl 3-amino-1-methylpyrrole-2-carboxylate itself is an intricate process that requires careful optimization to ensure high yield and purity. Typically, it involves multi-step reactions starting from readily available pyrrole derivatives. Advances in synthetic methodologies have enabled more efficient routes, incorporating catalytic processes that minimize waste and improve scalability.
In conclusion, Tert-butyl 3-amino-1-methylpyrrole-2-carboxylate (CAS No. 2248388-74-9) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features make it an excellent candidate for generating novel bioactive molecules with applications across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic strategies, this compound will undoubtedly remain at the forefront of drug discovery efforts.
2248388-74-9 (Tert-butyl 3-amino-1-methylpyrrole-2-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)